![molecular formula C22H23N5O4S B2387623 Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate CAS No. 887219-64-9](/img/structure/B2387623.png)
Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a furan ring, a thiazole ring, a triazole ring, a phenyl ring, and a piperazine ring. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of the compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of multiple functional groups provides many sites for reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase the compound’s stability and rigidity .Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate belongs to a class of compounds that includes various derivatives with potential applications in medicinal chemistry. The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlight the broader category of compounds related to the chemical structure of interest. These compounds exhibit good to moderate activities against test microorganisms, underscoring their potential in antimicrobial applications (Bektaş et al., 2007).
Antidepressant and Antianxiety Activities
Research into derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine reveals significant antidepressant and antianxiety activities in animal models. These compounds, synthesized through a series of reactions starting from 2-acetylfuran, have been evaluated for their potential in treating depression and anxiety, with some demonstrating notable efficacy (Kumar et al., 2017).
Neuropharmacological Potential
The neuropharmacological potential of related compounds, particularly as adenosine A2a receptor antagonists, has been explored due to their efficacy in rodent models of Parkinson's disease. This research opens avenues for the development of treatments targeting neurological conditions, with specific derivatives showing promise as orally active agents in relevant models (Vu et al., 2004).
Antimicrobial and Antifungal Applications
Further research into hybrid molecules containing cephalosporanic and penicillanic acid moieties, derived from ethyl piperazine-1-carboxylate compounds, has demonstrated antimicrobial and antifungal properties. These studies reveal the potential of such derivatives in combating microbial and fungal infections, highlighting their significance in pharmaceutical research (Başoğlu et al., 2013).
Antihypertensive Agents
The synthesis of new 1,2,4-triazolo[1,5-alpha]pyrimidines, with structures related to prazosin and incorporating morpholine, piperidine, or piperazine moieties, suggests potential applications in developing antihypertensive agents. This research underscores the compound's relevance in creating new therapeutic options for hypertension management (Bayomi et al., 1999).
Mecanismo De Acción
Target of Action
It’s known that compounds containing the indole nucleus, which is similar to the thiazolo[3,2-b][1,2,4]triazol moiety in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Compounds with similar structures have shown a distinctive pattern of sensitivity against some individual cell lines, as well as a broad spectrum of antitumor activity .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-2-30-22(29)26-12-10-25(11-13-26)17(15-7-4-3-5-8-15)18-20(28)27-21(32-18)23-19(24-27)16-9-6-14-31-16/h3-9,14,17,28H,2,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJSEWXCFAWTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2387540.png)
![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387541.png)
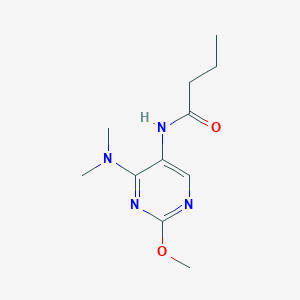

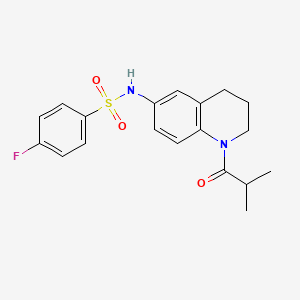
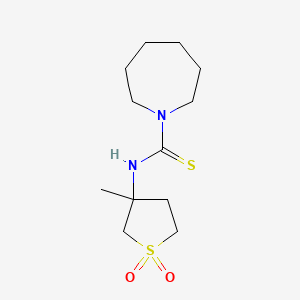
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)
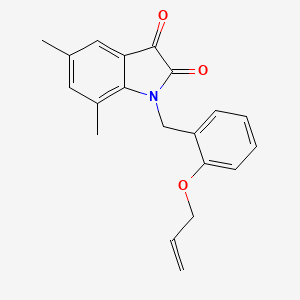
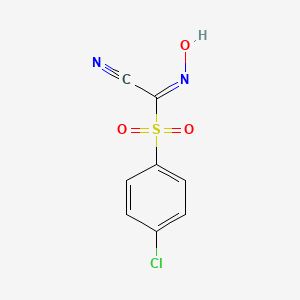

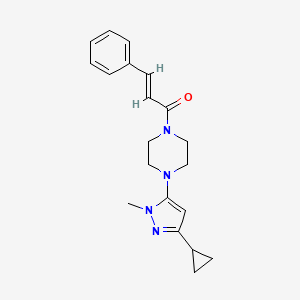
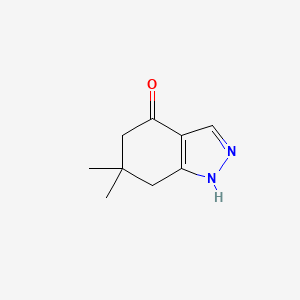
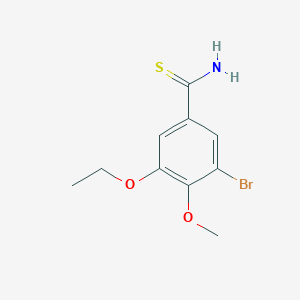
![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)